1-(4-fluorobenzoyl)-N-(4-iodophenyl)piperidine-4-carboxamide
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Overview
Description
1-(4-fluorobenzoyl)-N-(4-iodophenyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorobenzoyl)-N-(4-iodophenyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-fluorobenzoyl group: This step may involve acylation reactions using 4-fluorobenzoyl chloride and a suitable base.
Attachment of the 4-iodophenyl group: This can be done through nucleophilic substitution reactions using 4-iodoaniline or similar compounds.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorobenzoyl)-N-(4-iodophenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: As a tool for studying biological pathways and interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzoyl)-N-(4-iodophenyl)piperidine-4-carboxamide would depend on its specific interactions with biological targets. This may involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-fluorobenzoyl)-N-phenylpiperidine-4-carboxamide
- 1-(4-chlorobenzoyl)-N-(4-iodophenyl)piperidine-4-carboxamide
- 1-(4-fluorobenzoyl)-N-(4-bromophenyl)piperidine-4-carboxamide
Uniqueness
1-(4-fluorobenzoyl)-N-(4-iodophenyl)piperidine-4-carboxamide is unique due to the presence of both fluorine and iodine atoms, which can impart specific electronic and steric properties. These properties may influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Properties
IUPAC Name |
1-(4-fluorobenzoyl)-N-(4-iodophenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FIN2O2/c20-15-3-1-14(2-4-15)19(25)23-11-9-13(10-12-23)18(24)22-17-7-5-16(21)6-8-17/h1-8,13H,9-12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPGPJZLYHGKMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)I)C(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FIN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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